N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-(4-(dimethylamino)phenyl)propylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid: This compound shares structural similarities with N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide and is used in similar applications.
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another structurally related compound with applications in organic synthesis and material science.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N1-(2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, also known by its CAS number 954042-10-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.4 g/mol
- IUPAC Name : N'-(2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Structure
The compound's structure consists of a central oxalamide moiety with distinct aromatic and aliphatic substituents, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 3-(4-(dimethylamino)phenyl)propylamine in the presence of oxalyl chloride. This reaction is performed under controlled conditions to enhance yield and purity, often utilizing methods such as recrystallization and chromatography for purification .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro assays demonstrated that certain structural analogs can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The compound's ability to interact with cellular targets suggests potential as a therapeutic agent in oncology.
The mechanism of action involves the compound's interaction with specific enzymes and receptors, potentially inhibiting their activity and leading to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .
Case Studies
- Anti-inflammatory Activity : A study exploring similar compounds found that they significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases .
- Cytotoxicity Assays : In vitro cytotoxicity tests on various cell lines indicated that certain derivatives could selectively induce cell death in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-18-8-4-3-7-16(18)14-21/h3-4,7-12H,5-6,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBODFOPICGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.